Cas no 2137029-31-1 (tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate)
![tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2137029-31-1x500.png)
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-798814
- 2137029-31-1
- tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
-
- Inchi: 1S/C13H19NO3S/c1-9(14-12(16)17-13(2,3)4)11(15)7-10-5-6-18-8-10/h5-6,8-9H,7H2,1-4H3,(H,14,16)/t9-/m0/s1
- InChI Key: AKSNWRCTQPPNFU-VIFPVBQESA-N
- SMILES: S1C=CC(=C1)CC([C@H](C)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 269.10856464g/mol
- Monoisotopic Mass: 269.10856464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6Ų
- XLogP3: 2.4
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798814-5.0g |
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate |
2137029-31-1 | 95.0% | 5.0g |
$4102.0 | 2025-02-21 | |
Enamine | EN300-798814-0.1g |
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate |
2137029-31-1 | 95.0% | 0.1g |
$1244.0 | 2025-02-21 | |
Enamine | EN300-798814-0.25g |
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate |
2137029-31-1 | 95.0% | 0.25g |
$1300.0 | 2025-02-21 | |
Enamine | EN300-798814-0.5g |
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate |
2137029-31-1 | 95.0% | 0.5g |
$1357.0 | 2025-02-21 | |
Enamine | EN300-798814-0.05g |
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate |
2137029-31-1 | 95.0% | 0.05g |
$1188.0 | 2025-02-21 | |
Enamine | EN300-798814-2.5g |
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate |
2137029-31-1 | 95.0% | 2.5g |
$2771.0 | 2025-02-21 | |
Enamine | EN300-798814-10.0g |
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate |
2137029-31-1 | 95.0% | 10.0g |
$6082.0 | 2025-02-21 | |
Enamine | EN300-798814-1.0g |
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate |
2137029-31-1 | 95.0% | 1.0g |
$1414.0 | 2025-02-21 |
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate Related Literature
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate: A Comprehensive Overview
The compound tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate, identified by the CAS number 2137029-31-1, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising biological activities, making it a subject of extensive research in recent years.
The molecular structure of tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a chiral center at the (2S) configuration. The presence of the thiophene ring introduces aromaticity and potential for π-interactions, enhancing the compound's versatility in chemical reactions and biological systems. Recent studies have explored the stereochemical implications of this configuration, revealing its role in modulating pharmacokinetic properties and bioavailability.
In terms of synthesis, researchers have developed efficient methods to construct this compound, leveraging modern organic chemistry techniques such as asymmetric catalysis and microwave-assisted synthesis. These advancements have not only improved the yield but also minimized the environmental footprint, aligning with current green chemistry principles. The synthesis of tert-butyl N-[(2S)-3 oxo 4 (thiophen 3 yl) butan 2 yl] carbamate involves a series of carefully optimized steps, including nucleophilic substitutions, esterifications, and stereoselective reductions.
The biological activity of this compound has been extensively studied, particularly in the context of its potential therapeutic applications. Recent findings suggest that it exhibits potent inhibitory effects on certain enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in oncology research, highlighting its potential as an anticancer agent.
In silico modeling studies have provided deeper insights into the molecular interactions of tert-butyl N [(2S) 3 oxo 4 (thiophen 3 yl) butan 2 yl] carbamate, revealing key binding motifs that contribute to its bioactivity. These studies have been complemented by experimental validations using advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
The stereochemistry of this compound plays a pivotal role in its pharmacological profile. The (2S) configuration ensures optimal interaction with target proteins, enhancing both efficacy and selectivity. This aspect has been thoroughly investigated through comparative studies with other stereoisomers, underscoring the importance of chirality in drug design.
In conclusion, tert-butyl N [(2S) 3 oxo 4 (thiophen 3 yl) butan 2 yl] carbamate represents a cutting-edge molecule with vast potential in the pharmaceutical industry. Its unique structure, coupled with advanced synthetic methodologies and promising biological activities, positions it as a key player in contemporary drug discovery efforts.
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